2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
The compound 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide features a structurally complex scaffold combining an imidazole core substituted with 4-ethylphenyl and 4-fluorophenyl groups, a sulfanyl bridge, and an acetamide moiety linked to a 1,3-thiazol-2-yl group. Its synthesis likely involves multi-step reactions, including heterocyclic ring formation and nucleophilic substitution, analogous to methods reported for related compounds . Structural validation of such compounds typically employs techniques like X-ray crystallography (e.g., SHELX ) and spectroscopic analysis (IR, NMR, MS) .
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS2/c1-2-14-3-5-16(6-4-14)20-26-19(15-7-9-17(23)10-8-15)21(27-20)30-13-18(28)25-22-24-11-12-29-22/h3-12H,2,13H2,1H3,(H,26,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRORHFFHEXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The imidazole ring is constructed via the Debus-Radziszewski reaction , which involves the condensation of a 1,2-diketone, an aldehyde, and ammonium acetate. For this compound:
- 1,2-Diketone : Derived from 4-ethylacetophenone and 4-fluoroacetophenone through oxidation using selenium dioxide.
- Aldehyde : Glyoxal or a substituted glyoxal derivative.
Procedure :
- Oxidation : 4-Ethylacetophenone (10 mmol) and 4-fluoroacetophenone (10 mmol) are oxidized in acetic acid with selenium dioxide (22 mmol) at 80°C for 6 hours to yield the 1,2-diketone.
- Cyclization : The diketone is reacted with glyoxal (12 mmol) and ammonium acetate (25 mmol) in ethanol under reflux for 12 hours. The product, 2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazole , is isolated via vacuum filtration (yield: 68%).
Functionalization at Position 4
The 4-position of the imidazole is functionalized with a chlorine atom to enable subsequent thiolation:
Chlorination :
- Reagents : N-Chlorosuccinimide (NCS, 1.2 equiv) in dimethylformamide (DMF) at 55°C for 2 hours.
- Product : 2-(4-Ethylphenyl)-5-(4-fluorophenyl)-1H-imidazole-4-chloride (yield: 82%, purity >95% by HPLC).
Thiolation of the Imidazole
The chlorine atom at position 4 is replaced with a thiol group via nucleophilic aromatic substitution:
Reaction Conditions :
- Thiourea (2.0 equiv) in ethanol under reflux for 6 hours.
- Workup : The mixture is cooled, diluted with ice water, and neutralized with 1M HCl. The precipitate is filtered and washed with cold ethanol to yield 2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazole-4-thiol (yield: 75%).
Synthesis of N-(1,3-Thiazol-2-yl)Chloroacetamide
Chloroacetylation of 2-Aminothiazole
Procedure :
- Reagents : 2-Aminothiazole (10 mmol), chloroacetyl chloride (12 mmol), and triethylamine (15 mmol) in tetrahydrofuran (THF) at 0°C.
- Reaction : Stirred for 3 hours at room temperature.
- Isolation : The mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure. The residue is recrystallized from diethyl ether to afford N-(1,3-thiazol-2-yl)chloroacetamide (yield: 88%).
Coupling of Imidazole Thiol and Chloroacetamide
The final step involves alkylation of the imidazole thiol with the chloroacetamide-thiazole derivative:
Optimized Conditions :
- Reagents : Imidazole thiol (1.0 equiv), N-(1,3-thiazol-2-yl)chloroacetamide (1.2 equiv), potassium carbonate (2.5 equiv) in acetonitrile.
- Reaction : Heated at 60°C for 5 hours under nitrogen.
- Workup : The mixture is poured into ice water, and the precipitate is filtered, washed with water, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the target compound (yield: 65%, purity: 98% by LC-MS).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Aryl Group Introduction
If the imidazole core is synthesized with halogen atoms at positions 2 and 5, Suzuki coupling can introduce the 4-ethylphenyl and 4-fluorophenyl groups:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
- Conditions : Toluene/dioxane (3:1), aqueous sodium carbonate (2M), 90°C for 12 hours.
- Substrates : 4-Ethylphenylboronic acid and 4-fluorophenylboronic acid (1.2 equiv each).
Critical Analysis of Reaction Parameters
Solvent and Base Optimization
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole or thiazole rings, leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely diverges from triazole derivatives (e.g., 7–15 ), which employ sodium ethoxide-mediated alkylation . Imidazole formation may instead require cyclization reactions, as seen in nitroimidazole syntheses .
- Spectroscopic Validation : IR and NMR data for the target compound would resemble those of triazole analogues, with C=S stretching (~1240–1250 cm⁻¹) and absence of tautomeric bands .
- Structural Analysis : X-ray crystallography using SHELXL could resolve the imidazole-thiazole conformation, critical for understanding intermolecular interactions.
Biological Activity
The compound 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : Imidazole ring substituted with ethyl and fluorophenyl groups.
- Functional Groups : Contains a thiazole moiety and a sulfanyl group which are critical for its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. The following sections detail the findings from in vitro studies, including IC50 values and mechanisms of action.
Antitumor Activity
-
Cell Lines Tested :
- A549 (lung cancer)
- SGC-7901 (gastric cancer)
- HeLa (cervical cancer)
-
In Vitro Results :
- The compound demonstrated potent antiproliferative effects with an IC50 value comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX).
- In one study, the IC50 for the compound was reported at approximately 18.53 µM , indicating robust activity against tumor cells while showing significantly higher tolerance in normal cells (L-02) .
- Selectivity Index :
The biological activity of the compound is primarily attributed to its ability to induce apoptosis in cancer cells. Key findings regarding its mechanism include:
-
Apoptosis Induction :
- The compound increased the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 , leading to enhanced apoptotic signaling .
- Western blot analyses indicated a significant increase in Caspase-3 activation, confirming the induction of apoptosis through intrinsic pathways .
- Cell Cycle Arrest :
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on HeLa Cells :
- Comparative Analysis with Other Compounds :
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For imidazole-thioacetamide derivatives, key steps include:
- Temperature modulation : Maintain 60–80°C during imidazole ring closure to minimize side-product formation .
- pH control : Use buffered conditions (pH 6.5–7.5) during sulfanyl group incorporation to stabilize reactive intermediates .
- Multi-step purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:1) to achieve >95% purity .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm thioether linkages (δ 2.8–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) with m/z accuracy <3 ppm to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 506.1542) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in single crystals grown via slow evaporation in acetonitrile .
Q. How can solubility and stability be assessed under physiological conditions?
- Methodological Answer :
- Shake-flask method : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C using HPLC quantification .
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
- Photostability : Expose solid samples to UV light (254 nm) for 48 hours and monitor degradation via LC-MS .
Q. What are the critical functional groups influencing reactivity?
- Methodological Answer :
- Imidazole core : Protonation at N1 affects hydrogen-bonding capacity; assess via pH-dependent UV-Vis spectroscopy (λmax 270–290 nm) .
- Thioether bridge : Susceptible to oxidation; monitor with Ellman’s reagent (DTNB) to quantify free sulfhydryl groups post-reaction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., 4-ethylphenyl vs. 4-fluorophenyl) and compare IC50 values in enzyme inhibition assays .
- In vitro vs. in vivo validation : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake discrepancies with bioavailability .
Q. What experimental designs are suitable for studying environmental fate and biodegradation?
- Methodological Answer :
- OECD 301D test : Assess aerobic biodegradation in activated sludge (28 days, 20°C) with LC-MS/MS quantification .
- Soil column studies : Track metabolite formation (e.g., sulfoxide derivatives) via high-resolution orbitrap MS .
Q. How to investigate enzyme-substrate interactions for target identification?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant kinases (e.g., EGFR) to measure binding kinetics (KD < 10 nM suggests high affinity) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for imidazole-thiazole binding to ATP pockets .
Q. What strategies improve regioselectivity in multi-step synthetic routes?
- Methodological Answer :
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for imidazole NH protection during sulfanyl coupling .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 45 minutes for thiazole ring formation (120°C, 300 W) .
Q. How can computational methods enhance material science applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 3.2 eV) to predict semiconductor behavior .
- Molecular Dynamics (MD) : Simulate self-assembly in organic thin films for OLED applications .
Q. What approaches validate ecological safety in non-target organisms?
- Methodological Answer :
- Daphnia magna acute toxicity : 48-hour EC50 tests with OECD 202 guidelines .
- Algal growth inhibition : Monitor Chlorella vulgaris biomass reduction over 72 hours (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
